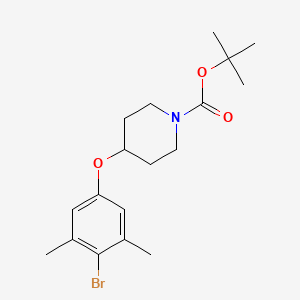

1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine

Description

Properties

IUPAC Name |

tert-butyl 4-(4-bromo-3,5-dimethylphenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26BrNO3/c1-12-10-15(11-13(2)16(12)19)22-14-6-8-20(9-7-14)17(21)23-18(3,4)5/h10-11,14H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGLLUAQFRVJOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)OC2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674789 | |

| Record name | tert-Butyl 4-(4-bromo-3,5-dimethylphenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-63-8 | |

| Record name | tert-Butyl 4-(4-bromo-3,5-dimethylphenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthesis and Characterization of Substituted Piperidine Derivatives: A Technical Guide on tert-Butyl 4-(4-bromoanilino)piperidine-1-carboxylate

Disclaimer: Publicly available scientific literature and chemical databases do not contain specific information on the synthesis, characterization, or biological activity of 1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine. As a result, this technical guide will focus on a closely related and well-documented analogue, tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate , to provide researchers, scientists, and drug development professionals with a representative in-depth understanding of the chemical class. This compound shares the core 1-BOC-piperidine scaffold and a brominated phenyl moiety, making it a valuable case study.

This guide presents a comprehensive overview of the chemical structure, properties, and a detailed experimental protocol for the synthesis of tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate. The information is curated to serve as a foundational resource for researchers engaged in the design and synthesis of novel piperidine-based compounds for pharmaceutical and agrochemical applications.

Chemical Structure and Properties

The foundational structure of the representative compound, tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate, features a piperidine ring protected with a tert-butoxycarbonyl (BOC) group on the nitrogen atom. The 4-position of the piperidine ring is substituted with a 4-bromoanilino group.

Caption: Chemical structure of tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate.

A summary of the key physicochemical properties for tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate is provided in the table below.

| Property | Value |

| Molecular Formula | C16H23BrN2O2 |

| Molecular Weight | 355.27 g/mol |

| CAS Number | 443998-65-0 |

| Appearance | Not specified |

| Purity | ≥95% |

Experimental Protocols

The synthesis of tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate is typically achieved through a reductive amination reaction. This method is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds.

Synthesis of tert-Butyl 4-(4-bromoanilino)piperidine-1-carboxylate

A common synthetic route involves the reaction of N-(tert-Butoxycarbonyl)-4-piperidone with 4-bromoaniline in the presence of a reducing agent.[1]

Caption: Reductive amination workflow for the synthesis of the target compound.

Materials:

-

N-(tert-Butoxycarbonyl)-4-piperidone

-

4-Bromoaniline

-

Sodium triacetoxyborohydride (Na(OAc)₃BH)

-

Acetic acid (AcOH)

-

Dichloromethane (CH₂Cl₂)

-

1 N Sodium hydroxide (NaOH) solution

-

Sodium sulfate (Na₂SO₄)

-

Hexanes

Procedure:

-

To a solution of N-(tert-Butoxycarbonyl)-4-piperidone (8.0 g, 40 mmol) and 4-bromoaniline (8.3 g, 48 mmol) in dichloromethane (CH₂Cl₂), add acetic acid (3.5 mL, 60 mmol).[1]

-

Add sodium triacetoxyborohydride (12.7 g, 60 mmol) to the reaction mixture.[1]

-

Stir the resulting solution at 25°C for 17 hours.[1]

-

Upon completion of the reaction, dilute the mixture with CH₂Cl₂ and quench with 1 N NaOH solution.[1]

-

Separate the aqueous layer and extract it with CH₂Cl₂.[1]

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by recrystallization from a mixture of CH₂Cl₂ and hexanes to yield the final product.[1]

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following table outlines the expected analytical data for tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate.

| Analytical Technique | Expected Data |

| ¹H NMR | Characteristic peaks for the BOC group, piperidine ring protons, and the aromatic protons of the 4-bromoanilino moiety. |

| ¹³C NMR | Resonances corresponding to the carbonyl of the BOC group, the aliphatic carbons of the piperidine ring, and the aromatic carbons. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (355.27 g/mol ) and characteristic isotopic pattern for bromine. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Applications in Research and Development

Piperidine derivatives are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. The BOC-protected piperidine scaffold serves as a versatile building block in the synthesis of complex molecules.[2] The bromo-substituent on the phenyl ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a diverse chemical space for drug discovery programs.[3] Compounds of this class are often investigated for their potential in treating neurological disorders.[2][3]

This technical guide provides a foundational understanding of the synthesis and characterization of a representative substituted 1-BOC-piperidine derivative. The detailed experimental protocol and compiled data serve as a valuable resource for researchers in the field of organic synthesis and medicinal chemistry, facilitating the development of novel compounds with potential therapeutic applications.

References

An In-depth Technical Guide to the Synthesis of 1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine is a substituted piperidine derivative with potential applications in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in many pharmaceuticals, and its functionalization allows for the exploration of new chemical space and the development of novel therapeutic agents. The presence of the tert-butyloxycarbonyl (BOC) protecting group on the piperidine nitrogen enhances its utility as a versatile intermediate, allowing for further modifications at the nitrogen atom after deprotection. The 4-bromo-3,5-dimethylphenoxy moiety provides a handle for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the synthesis of a diverse library of compounds.

This technical guide outlines a plausible and efficient synthetic pathway for this compound. The proposed synthesis is a two-step process, commencing with the preparation of the key intermediate, 1-BOC-4-hydroxypiperidine, followed by a Mitsunobu reaction to couple it with 4-bromo-3,5-dimethylphenol. The Mitsunobu reaction is selected for its mild reaction conditions and its high efficiency in forming aryl ethers from secondary alcohols and phenols, which is expected to provide a good yield of the target compound.

Overall Synthesis Pathway

The synthesis of this compound is proposed to proceed via the following two stages:

-

Stage 1: Synthesis of 1-BOC-4-hydroxypiperidine. This stage involves the protection of the nitrogen atom of 4-hydroxypiperidine with a tert-butyloxycarbonyl (BOC) group using di-tert-butyl dicarbonate (Boc₂O).

-

Stage 2: Mitsunobu Reaction. The hydroxyl group of 1-BOC-4-hydroxypiperidine is coupled with 4-bromo-3,5-dimethylphenol using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to form the desired ether linkage.

Caption: Proposed two-stage synthesis pathway for the target molecule.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis pathway. The yields are based on typical outcomes for analogous reactions reported in the literature.

| Step | Reactants | Product | Reagents & Solvents | Typical Yield | Purity |

| 1 | 4-Hydroxypiperidine, Di-tert-butyl dicarbonate (Boc₂O) | 1-BOC-4-hydroxypiperidine | Potassium carbonate (K₂CO₃), Methanol | >95% | >98% |

| 2 | 1-BOC-4-hydroxypiperidine, 4-Bromo-3,5-dimethylphenol | This compound | PPh₃, DEAD/DIAD, Anhydrous Tetrahydrofuran (THF) | 70-90% | >97% |

Experimental Protocols

Stage 1: Synthesis of 1-BOC-4-hydroxypiperidine

This protocol outlines the protection of the secondary amine of 4-hydroxypiperidine using di-tert-butyl dicarbonate (Boc anhydride).[1]

Materials:

-

4-Hydroxypiperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Potassium carbonate (K₂CO₃)

-

Methanol

-

Petroleum ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Rotary evaporator

-

Vacuum filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxypiperidine (1.0 eq) in methanol.

-

To this solution, add potassium carbonate (1.5 eq).

-

Add di-tert-butyl dicarbonate (1.1 eq) to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 6-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature and filter off the insoluble materials.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a thick residue.

-

Add petroleum ether to the residue and place it in a refrigerator to induce crystallization.

-

Collect the resulting white crystalline product, 1-BOC-4-hydroxypiperidine, by vacuum filtration. A near-quantitative yield is expected.[1]

Stage 2: Mitsunobu Reaction for the Synthesis of this compound

This protocol details the formation of the aryl ether linkage via a Mitsunobu reaction.[2][3]

Materials:

-

1-BOC-4-hydroxypiperidine (from Stage 1)

-

4-Bromo-3,5-dimethylphenol (commercially available)[4][5][6]

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Flame-dried flask with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Syringes

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-BOC-4-hydroxypiperidine (1.0 eq), 4-bromo-3,5-dimethylphenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.[3]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DEAD or DIAD (1.5 eq) dropwise to the cooled solution using a syringe.[3]

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the final product, this compound.

Caption: Detailed experimental workflow for the synthesis.

Conclusion

The described two-stage synthesis provides a reliable and efficient pathway for the preparation of this compound. The methodology employs well-established and high-yielding reactions, making it suitable for laboratory-scale synthesis and potentially scalable for larger quantities. The final product is a valuable intermediate for the synthesis of more complex molecules with potential applications in pharmaceutical research and development. Researchers and scientists can utilize this guide to synthesize this and structurally similar compounds for their drug discovery programs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-溴-3,5-二甲基苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Bromo-3,5-dimethylphenol | C8H9BrO | CID 81970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-3,5-dimethylphenol | 7463-51-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and pharmaceutical development. Although direct experimental data for this specific compound is not extensively available in public literature, this document outlines its predicted physicochemical properties, a detailed synthetic protocol based on established chemical principles, and its prospective applications in drug discovery.

The piperidine moiety is a prevalent scaffold in a multitude of FDA-approved drugs, highlighting its importance in the design of novel therapeutic agents. The structure of this compound, featuring a protected piperidine ring linked to a substituted phenoxy group, presents a versatile platform for creating new chemical entities with potential biological activity.

Data Presentation: Physicochemical Properties

The following tables summarize the known physicochemical properties of the key starting materials and the predicted properties of the target compound, this compound.

Table 1: Physicochemical Properties of Starting Materials

| Property | 1-BOC-4-hydroxypiperidine | 4-bromo-3,5-dimethylphenol |

| CAS Number | 109384-19-2[1][2][3] | 7463-51-6[4][5] |

| Molecular Formula | C₁₀H₁₉NO₃[1][2][3] | C₈H₉BrO[4][5] |

| Molecular Weight | 201.26 g/mol [1][2][3] | 201.06 g/mol [4] |

| Appearance | White to off-white crystalline powder[1][2] | White to pale cream or pale pink crystals or powder[5] |

| Melting Point | 61-65 °C[1][2][3] | 113-115 °C |

| Boiling Point | 292.3 °C at 760 mmHg (Predicted)[1] | Not available |

| Solubility | Soluble in chloroform, ethyl acetate, and methanol.[3] | Not available |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| CAS Number | Not assigned |

| Molecular Formula | C₁₈H₂₆BrNO₃ |

| Molecular Weight | 384.31 g/mol |

| Appearance | Likely a white to off-white solid |

| Melting Point | Expected to be higher than the starting materials |

| Boiling Point | Expected to be significantly higher than the starting materials |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF |

| LogP | Estimated to be in the range of 3-4 |

Experimental Protocols

The synthesis of this compound can be achieved through several established methods for forming aryl ether linkages. The Williamson ether synthesis is a classic and reliable approach for this transformation.

Synthetic Protocol: Williamson Ether Synthesis

This protocol details the synthesis of the target compound from 1-BOC-4-hydroxypiperidine and 4-bromo-3,5-dimethylphenol.

Materials:

-

1-BOC-4-hydroxypiperidine

-

4-bromo-3,5-dimethylphenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-3,5-dimethylphenol (1.0 eq).

-

Deprotonation: Dissolve the phenol in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Nucleophilic Substitution: In a separate flask, dissolve 1-BOC-4-hydroxypiperidine (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture containing the sodium phenoxide.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Mandatory Visualization

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for synthesis and purification.

References

- 1. benchchem.com [benchchem.com]

- 2. 1-Boc-4-hydroxypiperidine, 97% - 109384-19-2 - Manufacturers & Suppliers in India [ottokemi.com]

- 3. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]

- 4. 4-Bromo-3,5-dimethylphenol | C8H9BrO | CID 81970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-3,5-dimethylphenol, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Technical Guide: Physicochemical and Biological Profile of 1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine is a synthetic organic compound that incorporates several key structural features relevant to medicinal chemistry. The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties.[1][2] The presence of a bromo-dimethylphenoxy moiety suggests potential for investigation into a variety of biological targets. The tert-butyloxycarbonyl (BOC) protecting group offers stability and is a common intermediate in multi-step organic syntheses. This document outlines the expected physicochemical properties based on its precursors and provides standardized protocols for their experimental determination.

Physicochemical Properties

While specific experimental data for the target compound is unavailable, the physical properties of its key synthetic precursors, 1-BOC-4-hydroxypiperidine and 4-bromo-3,5-dimethylphenol, are well-documented and can offer insights into the expected properties of the final compound.

| Property | 1-BOC-4-hydroxypiperidine | 4-Bromo-3,5-dimethylphenol |

| CAS Number | 109384-19-2[3] | 7463-51-6[4][5] |

| Molecular Formula | C₁₀H₁₉NO₃[3] | C₈H₉BrO[4][5] |

| Molecular Weight | 201.26 g/mol [3] | 201.06 g/mol [5] |

| Melting Point | 59-66 °C[3][6] | 112-118 °C[4][7] |

| Appearance | White to off-white or green powder/crystals[3][8] | Colorless to light pink or pale cream powder/crystals[4][7] |

| Solubility | Soluble in Methanol | Data not specified |

Experimental Protocols

The following are detailed, standard experimental protocols for the determination of key physical properties of a novel organic solid like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically suggests a pure compound, while a broad range often indicates the presence of impurities.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)[9]

-

Thermometer[10]

-

Spatula[11]

-

Mortar and pestle (if the sample is not a fine powder)[11]

Procedure:

-

Sample Preparation: Ensure the compound is completely dry and in the form of a fine powder.[12] If necessary, gently grind the crystalline sample using a mortar and pestle.

-

Capillary Loading: Introduce a small amount of the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into a column of about 1-3 mm in height.[9][10]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Begin heating the sample. For an unknown compound, a rapid initial heating can be used to determine an approximate melting point. For an accurate measurement, repeat the experiment with a fresh sample, heating rapidly to about 10-15°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.[9]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).[10]

Solubility Determination

Understanding a compound's solubility in various solvents is crucial for its purification, formulation, and for designing biological assays.[13]

Materials:

-

Test tubes and rack

-

Vortex mixer or shaker

-

Calibrated balance

-

Spatula

-

A range of solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane, hexane)

Procedure:

-

Sample Preparation: Weigh approximately 10 mg of the test compound into a clean, dry test tube.[14]

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

-

Mixing: Vigorously shake or vortex the mixture for 1-2 minutes.[15]

-

Observation: Visually inspect the mixture. If the solid has completely dissolved, the compound is considered soluble in that solvent at that concentration. If solid particles remain, the compound is considered sparingly soluble or insoluble.[16]

-

Systematic Testing: This process is repeated with a range of solvents of varying polarity to build a comprehensive solubility profile. For quantitative analysis, the amount of solvent required to dissolve a specific mass of the compound can be determined.[13][14]

Synthesis and Characterization Workflow

The synthesis of this compound would likely proceed via an etherification reaction, such as a Williamson ether synthesis or a Mitsunobu reaction, between 1-BOC-4-hydroxypiperidine and 4-bromo-3,5-dimethylphenol.[17][18] The general workflow for the synthesis and characterization of such a novel compound is illustrated below.

Caption: A generalized workflow for the synthesis, purification, and characterization of a novel chemical entity.

Potential Biological Significance

The piperidine scaffold is a key structural motif in a wide range of biologically active compounds and approved drugs.[2][19][20] Its presence often confers favorable pharmacokinetic properties. The diverse substitution patterns on the piperidine ring allow for the fine-tuning of biological activity across numerous target classes.

Caption: A conceptual diagram illustrating the broad pharmacological applications of piperidine derivatives in drug discovery.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Boc-4-hydroxypiperidine, 97% - 109384-19-2 - Manufacturers & Suppliers in India [ottokemi.com]

- 4. 4-Bromo-3,5-dimethylphenol, 99% 500 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 4-Bromo-3,5-dimethylphenol | C8H9BrO | CID 81970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-BOC-4-Hydroxypiperidine, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 4-Bromo-3,5-dimethylphenol, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. chemimpex.com [chemimpex.com]

- 9. m.youtube.com [m.youtube.com]

- 10. byjus.com [byjus.com]

- 11. pennwest.edu [pennwest.edu]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. pharmadekho.com [pharmadekho.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 17. EP1027316A1 - Synthesis of aryl ethers, methods and reagents related thereto - Google Patents [patents.google.com]

- 18. Aryl ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 19. lifechemicals.com [lifechemicals.com]

- 20. ajchem-a.com [ajchem-a.com]

Navigating the Solubility of 1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of 1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its predicted solubility in various organic solvents, detailed experimental protocols for precise solubility determination, and a visualization of its potential role in experimental workflows.

Introduction

This compound is a complex organic molecule featuring a piperidine ring protected by a tert-butyloxycarbonyl (BOC) group and substituted with a bromo-dimethylphenoxy moiety. The BOC group is known to enhance the stability and solubility of compounds in organic solvents, making them suitable for a variety of synthetic transformations. Piperidine derivatives are a significant class of compounds in medicinal chemistry, appearing in numerous approved drugs.[1] Understanding the solubility of this specific derivative is crucial for its effective use in synthesis, purification, and formulation development.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The compound's overall nonpolar character is well-matched with these solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High to Moderate | THF is expected to be a good solvent. Solubility in diethyl ether may be slightly lower. |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High to Moderate | These solvents are effective at solvating a wide range of organic molecules. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | The polar hydroxyl group of alcohols can interact with the ether linkage and the carbonyl of the BOC group, but the large nonpolar regions may limit high solubility. |

| Hydrocarbons | Hexanes, Toluene | Moderate to Low | Solubility is expected to be better in the aromatic solvent toluene than in aliphatic hexanes due to potential π-stacking interactions. |

| Aqueous | Water | Low / Insoluble | The molecule is predominantly nonpolar and lacks significant hydrogen bonding donor groups, leading to poor aqueous solubility. |

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise solubility values, experimental determination is essential. The gravimetric method, a variation of the shake-flask technique, is a robust and widely used approach.[2][3][4][5]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., Dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid after equilibration is crucial.

-

Add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, remove the vial from the shaker and let it stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

-

Sample Collection:

-

Carefully draw the clear supernatant into a syringe, avoiding any solid particles.

-

Attach a syringe filter to the syringe and dispense a precise volume (e.g., 1.0 mL) of the filtered saturated solution into a pre-weighed evaporation dish.

-

-

Solvent Evaporation:

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the compound (e.g., 40-50 °C). Alternatively, a vacuum desiccator can be used.

-

Continue drying until a constant weight is achieved.

-

-

Calculation:

-

Measure the final weight of the evaporation dish containing the dried solute.

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish.

-

The solubility can be expressed in various units, such as mg/mL or g/100 mL.

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of filtrate in mL)

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal information.

Visualization of Experimental Workflow

The following diagram, generated using Graphviz, illustrates a typical experimental workflow where understanding the solubility of this compound is critical, such as in the synthesis and purification of a downstream product in a drug discovery pipeline.

Caption: Experimental workflow for synthesis and purification.

Conclusion

While quantitative solubility data for this compound is not currently published, its structural features suggest good solubility in a variety of common organic solvents. For research and development purposes, it is highly recommended to perform experimental solubility determination using a standardized protocol, such as the gravimetric method detailed in this guide. A thorough understanding of the solubility of this compound is a critical factor for its successful application in the synthesis of novel chemical entities and the development of new therapeutics.

References

An In-depth Technical Guide to 1-BOC-4-(4-bromo-phenylamino)piperidine: A Key Intermediate in Modern Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct commercial sources and extensive technical data for 1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine are limited. This guide focuses on the closely related and commercially available analogue, 1-BOC-4-(4-bromophenylamino)piperidine (CAS No. 443998-65-0), also known as tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate. This compound serves as a valuable proxy for understanding the chemical properties, synthesis, and applications of this class of molecules.

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and capacity to form diverse molecular interactions make it a versatile building block in the design of novel therapeutics.[1] Substituted 4-anilinopiperidine derivatives, in particular, are of significant interest as they form the core structure of potent analgesics, including fentanyl and its analogues.[2]

This technical guide provides a comprehensive overview of 1-BOC-4-(4-bromophenylamino)piperidine, a key intermediate used in the synthesis of more complex, biologically active molecules.[] We will cover its chemical properties, commercial availability, detailed synthesis protocols, and its role in the development of pharmaceutical agents.

Commercial Availability

1-BOC-4-(4-bromophenylamino)piperidine is available from various chemical suppliers. The quality and purity levels may vary, so it is crucial to consult the supplier's certificate of analysis.

Table 1: Commercial Suppliers of 1-BOC-4-(4-bromophenylamino)piperidine

| Supplier Name | Purity | Reference |

| Wuhan Ruichi Technology Co., Ltd. | 99.9% | [4] |

| Shanghai Likang New Materials Co., Limited | 99% | [4] |

| Dazhong (New Delhi) | 95%-99% | [5] |

Physicochemical and Quantitative Data

The following table summarizes the key chemical and physical properties of 1-BOC-4-(4-bromophenylamino)piperidine.

Table 2: Physicochemical Properties of 1-BOC-4-(4-bromophenylamino)piperidine

| Property | Value | Reference |

| CAS Number | 443998-65-0 | [4] |

| Molecular Formula | C₁₆H₂₃BrN₂O₂ | [6] |

| Molecular Weight | 355.27 g/mol | [6][7] |

| Predicted Boiling Point | 439.1 ± 40.0 °C | [6] |

| Predicted Density | 1.336 ± 0.06 g/cm³ | [6] |

| Predicted pKa | 4.18 ± 0.20 | [6] |

| Appearance | White Powder | [5] |

| Synonyms | tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate, 4-(4-BROMO-PHENYLAMINO)-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | [6] |

Experimental Protocols: Synthesis

The primary synthetic route to 1-BOC-4-(4-bromophenylamino)piperidine is through reductive amination of 1-BOC-4-piperidone with 4-bromoaniline.

General Procedure for Reductive Amination:

This protocol is based on standard reductive amination procedures for this class of compounds.

-

Materials:

-

1-BOC-4-piperidone (N-tert-butyloxycarbonylpiperidin-4-one)[8]

-

4-bromoaniline[8]

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (optional, as a catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

-

-

Protocol:

-

To a solution of 1-BOC-4-piperidone (1.0 equivalent) in anhydrous dichloromethane, add 4-bromoaniline (1.0-1.2 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

-

Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-BOC-4-(4-bromophenylamino)piperidine.

-

Visualizations

The following diagram illustrates the synthetic pathway for 1-BOC-4-(4-bromophenylamino)piperidine.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 4. 1-BOC-4-(4-BROMO-PHENYLAMINO)-PIPERIDINE | 443998-65-0 [chemicalbook.com]

- 5. 1-boc-4-(4-bromo-phenylamino)-piperidine Cas443998-65-0 at Best Price in New Delhi, Delhi | Dazhong [tradeindia.com]

- 6. lookchem.com [lookchem.com]

- 7. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate price & availability - MOLBASE [molbase.com]

An In-depth Technical Guide to tert-Butyl 4-(4-bromo-3,5-dimethylphenoxy)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-(4-bromo-3,5-dimethylphenoxy)piperidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical properties, synthesis, and potential applications, with a focus on data relevant to drug discovery and development.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is tert-butyl 4-(4-bromo-3,5-dimethylphenoxy)piperidine-1-carboxylate .

This molecule incorporates a piperidine ring, a common scaffold in pharmaceuticals, protected at the nitrogen atom by a tert-butyloxycarbonyl (Boc) group. A key structural feature is the ether linkage at the 4-position of the piperidine ring to a 4-bromo-3,5-dimethylphenyl group. The presence of the bromine atom and methyl groups on the aromatic ring, combined with the substituted piperidine moiety, offers multiple points for structural modification and exploration of structure-activity relationships (SAR) in drug design.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source/Method |

| IUPAC Name | tert-butyl 4-(4-bromo-3,5-dimethylphenoxy)piperidine-1-carboxylate | Nomenclature Rules |

| Molecular Formula | C₁₈H₂₆BrNO₃ | Calculated |

| Molecular Weight | 399.31 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Predicted |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 6.75 (s, 2H, Ar-H), 4.40-4.30 (m, 1H, O-CH), 3.75-3.65 (m, 2H, N-CH₂ₑ), 3.30-3.20 (m, 2H, N-CH₂ₐ), 2.30 (s, 6H, Ar-CH₃), 2.00-1.90 (m, 2H, piperidine-H), 1.80-1.70 (m, 2H, piperidine-H), 1.48 (s, 9H, C(CH₃)₃) | Based on similar structures[1] |

| ¹³C NMR (CDCl₃, 101 MHz) | Predicted δ (ppm): 155.0 (C=O), 154.5 (Ar-C-O), 138.0 (Ar-C-CH₃), 130.0 (Ar-C-Br), 115.0 (Ar-C-H), 80.0 (O-C(CH₃)₃), 72.0 (O-CH), 41.0 (N-CH₂), 31.0 (piperidine-CH₂), 28.5 (C(CH₃)₃), 16.0 (Ar-CH₃) | Based on similar structures[1] |

| Mass Spectrum (ESI-MS) | Predicted m/z: 400.1172 [M+H]⁺, 422.0991 [M+Na]⁺ | Calculated |

Note: Spectroscopic data are predicted based on the analysis of structurally related compounds and may vary from experimentally determined values.

Synthesis and Experimental Protocols

The synthesis of tert-butyl 4-(4-bromo-3,5-dimethylphenoxy)piperidine-1-carboxylate can be achieved through several established synthetic methodologies for forming aryl ether bonds. The most common approaches are the Williamson ether synthesis, the Ullmann condensation, and the Buchwald-Hartwig C-O coupling reaction.

Synthetic Pathways

The general synthetic strategy involves the coupling of two key building blocks:

-

tert-butyl 4-hydroxypiperidine-1-carboxylate: A commercially available piperidine derivative.

-

4-bromo-3,5-dimethylphenol: A substituted phenol that can be synthesized from 3,5-dimethylphenol.

Experimental Protocol: Williamson Ether Synthesis

This method involves the deprotonation of the phenol followed by nucleophilic substitution with a piperidine derivative bearing a suitable leaving group (e.g., tosylate, mesylate, or halide).

Step 1: Synthesis of 4-bromo-3,5-dimethylphenol

-

Dissolve 3,5-dimethylphenol in a suitable solvent such as glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid at a controlled temperature (e.g., 0-5 °C).

-

Allow the reaction to stir at room temperature until completion, monitored by TLC.

-

Work up the reaction by pouring it into water and extracting with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with a sodium thiosulfate solution to remove excess bromine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 4-bromo-3,5-dimethylphenol.

Step 2: Williamson Ether Synthesis

-

To a solution of 4-bromo-3,5-dimethylphenol (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO), add a strong base such as sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Add a solution of tert-butyl 4-tosyloxypiperidine-1-carboxylate (prepared from tert-butyl 4-hydroxypiperidine-1-carboxylate and tosyl chloride) or tert-butyl 4-bromopiperidine-1-carboxylate (1.1 eq.) in the same solvent.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 4-(4-bromo-3,5-dimethylphenoxy)piperidine-1-carboxylate.[2]

Applications in Drug Development

While specific biological activities for tert-butyl 4-(4-bromo-3,5-dimethylphenoxy)piperidine-1-carboxylate have not been extensively reported in the public domain, its structural motifs are prevalent in a wide range of pharmacologically active compounds.

-

Piperidine Core: The piperidine ring is a key component in numerous FDA-approved drugs, contributing to favorable pharmacokinetic properties and serving as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space.[3][4]

-

Aryl Ether Linkage: The diaryl ether and alkyl-aryl ether moieties are present in many biologically active molecules, often contributing to receptor binding and overall molecular rigidity.

-

Substituted Phenyl Ring: The bromine atom can act as a handle for further functionalization through cross-coupling reactions, allowing for the rapid generation of compound libraries for SAR studies. The dimethyl substitution pattern influences the electronics and steric profile of the aromatic ring, which can be fine-tuned to optimize target engagement.

Given these features, this compound is a valuable intermediate for the synthesis of novel chemical entities targeting a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Conclusion

tert-Butyl 4-(4-bromo-3,5-dimethylphenoxy)piperidine-1-carboxylate is a synthetically accessible compound with structural features that make it an attractive building block for medicinal chemistry and drug discovery programs. The synthetic routes described herein provide a basis for its preparation, and its constituent chemical motifs are well-established in a multitude of bioactive molecules. Further investigation into the biological activities of derivatives of this compound is warranted.

References

An In-depth Technical Guide to the Key Intermediates in the Synthesis of 1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine, a key building block in pharmaceutical research. The synthesis involves the strategic connection of two primary intermediates: 1-BOC-4-hydroxypiperidine and 4-bromo-3,5-dimethylphenol . This document outlines the synthetic pathways to these intermediates and their final coupling reaction, presenting quantitative data, detailed experimental protocols, and process visualizations to aid researchers in their drug discovery and development endeavors.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a convergent synthesis strategy. The two key intermediates, 1-BOC-4-hydroxypiperidine and 4-bromo-3,5-dimethylphenol, are synthesized separately and then coupled in the final step. The overall synthetic scheme is depicted below.

Synthesis of Key Intermediates

Intermediate 1: 1-BOC-4-hydroxypiperidine

1-BOC-4-hydroxypiperidine is a crucial intermediate where the piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, allowing for selective reactions at the hydroxyl group. The most common method for its synthesis is the direct Boc-protection of 4-hydroxypiperidine.

Table 1: Quantitative Data for the Synthesis of 1-BOC-4-hydroxypiperidine

| Parameter | Value | Reference |

| Reactants | ||

| 4-Hydroxypiperidine | 1.0 eq | [1][2] |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.05 - 1.1 eq | [1][2] |

| Base (e.g., NaHCO₃, K₂CO₃, Et₃N) | 1.5 - 2.0 eq | [1][2] |

| Solvent | Dichloromethane (DCM) or Methanol/Water | [1][2] |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temperature | [1][2] |

| Reaction Time | 6 - 12 hours | [2] |

| Yield | 85 - 95% | [2] |

-

To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent (e.g., dichloromethane or a mixture of methanol and water), add the base (e.g., potassium carbonate, 1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 1-BOC-4-hydroxypiperidine as a white solid.

Intermediate 2: 4-bromo-3,5-dimethylphenol

4-bromo-3,5-dimethylphenol is the second key intermediate. It is synthesized by the electrophilic bromination of 3,5-dimethylphenol. The directing effects of the hydroxyl and methyl groups favor bromination at the para position. N-Bromosuccinimide (NBS) is a commonly used brominating agent for this transformation.

Table 2: Quantitative Data for the Synthesis of 4-bromo-3,5-dimethylphenol

| Parameter | Value | Reference |

| Reactants | ||

| 3,5-Dimethylphenol | 1.0 eq | [3][4] |

| N-Bromosuccinimide (NBS) | 1.0 - 1.1 eq | [3][4] |

| Solvent | Acetonitrile (ACN) or Chloroform (CHCl₃) | [3][4] |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temperature | [3] |

| Reaction Time | 1 - 18 hours | [3] |

| Yield | 80 - 90% | [3] |

-

Dissolve 3,5-dimethylphenol (1.0 eq) in a suitable solvent (e.g., acetonitrile) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 1-18 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford 4-bromo-3,5-dimethylphenol.

Synthesis of this compound

The final step in the synthesis is the coupling of the two key intermediates via a Mitsunobu reaction. This reaction allows for the formation of an ether linkage between the hydroxyl group of 1-BOC-4-hydroxypiperidine and the phenolic hydroxyl group of 4-bromo-3,5-dimethylphenol.

Table 3: Quantitative Data for the Mitsunobu Reaction

| Parameter | Value | Reference |

| Reactants | ||

| 1-BOC-4-hydroxypiperidine | 1.0 - 1.2 eq | [5] |

| 4-bromo-3,5-dimethylphenol | 1.0 eq | [5] |

| Triphenylphosphine (PPh₃) | 1.5 eq | [5] |

| Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) | 1.5 eq | [5] |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Toluene | [5] |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temperature | [5] |

| Reaction Time | 6 - 24 hours | [5] |

| Yield | 70 - 90% (Estimated) | [5] |

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-3,5-dimethylphenol (1.0 eq), 1-BOC-4-hydroxypiperidine (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 6-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.

Conclusion

This technical guide has detailed the synthesis of this compound through a convergent approach involving the preparation of two key intermediates. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The methodologies described are robust and scalable, offering a clear pathway to this important synthetic building block. Careful execution of these procedures, with attention to anhydrous conditions where specified, is crucial for achieving high yields and purity.

References

Methodological & Application

1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine as a building block in organic synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine is a versatile bifunctional building block for organic synthesis, particularly in the realm of drug discovery and medicinal chemistry. Its structure incorporates a BOC-protected piperidine moiety, which is a common motif in numerous pharmaceuticals, and a substituted bromophenoxy group that allows for further functionalization, for instance, through cross-coupling reactions. The piperidine ring offers a three-dimensional scaffold that can be crucial for biological activity, while the substituted aromatic ring provides a handle for modifying electronic and steric properties to optimize ligand-receptor interactions.[1][2] Piperidine derivatives are integral to the development of a wide range of therapeutic agents, including those targeting the central nervous system, as well as anti-inflammatory and antiviral drugs.[1]

Synthetic Applications

The primary utility of this compound lies in its role as a key intermediate for the synthesis of more complex molecules. The BOC-protecting group can be readily removed under acidic conditions to liberate the secondary amine of the piperidine ring, which can then undergo a variety of transformations such as acylation, alkylation, or reductive amination. The aryl bromide functionality can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, including Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings, enabling the introduction of diverse substituents at this position.

A notable application of similar phenoxypiperidine scaffolds is in the development of inhibitors for Lysine Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation and a promising target in oncology.[3] The 4-phenoxypiperidine core can serve as a central scaffold to position functional groups that interact with the active site of the enzyme.

Experimental Protocols

Synthesis of this compound

A plausible and common method for the synthesis of this building block is the Williamson ether synthesis, which involves the coupling of an alcohol with an alkyl halide or, in this case, a phenol with an activated alcohol (or vice versa). A more direct approach would be the coupling of 1-BOC-4-hydroxypiperidine with 4-bromo-3,5-dimethylphenol under basic conditions.

Reaction Scheme:

Figure 1: General reaction scheme for Williamson ether synthesis.

Materials:

-

1-BOC-4-hydroxypiperidine

-

4-bromo-3,5-dimethylphenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-bromo-3,5-dimethylphenol (1.0 equivalent) in anhydrous DMF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Add a solution of 1-BOC-4-hydroxypiperidine (1.1 equivalents) in anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Expected Yield and Purity:

| Parameter | Expected Value |

| Yield | 60-80% |

| Purity (by HPLC) | >95% |

| Appearance | White to off-white solid |

Deprotection of the BOC Group

Reaction Scheme:

Figure 2: BOC deprotection reaction scheme.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 equivalent) in dichloromethane.

-

Add trifluoroacetic acid (5-10 equivalents) dropwise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.

| Parameter | Expected Value |

| Yield | >90% |

| Purity (by HPLC) | >95% |

| Appearance | Solid or oil |

Application in the Synthesis of LSD1 Inhibitors

As previously mentioned, the 4-phenoxypiperidine scaffold is a key feature in some LSD1 inhibitors.[3] The following workflow illustrates how this compound could be utilized in the synthesis of a potential LSD1 inhibitor.

Figure 3: Synthetic workflow towards a potential LSD1 inhibitor.

Potential Signaling Pathway Involvement

LSD1 is a histone demethylase that primarily removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression. Inhibition of LSD1 can reactivate silenced tumor suppressor genes.

Figure 4: Simplified signaling pathway of LSD1 inhibition.

Conclusion

This compound is a valuable building block for the synthesis of complex organic molecules, particularly in the context of pharmaceutical research. Its dual functionality allows for a wide range of chemical transformations, making it a versatile tool for the construction of novel compounds with potential therapeutic applications. The protocols and schemes provided herein offer a foundation for the synthesis and utilization of this promising intermediate.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of 1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine in Drug Discovery: A Review of Related Structures and Potential

Introduction: 1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine is a specialized chemical intermediate. While direct literature on its specific applications in drug discovery is limited, its structural motifs—a BOC-protected piperidine ring and a substituted bromophenoxy group—are prevalent in a wide array of biologically active molecules and approved pharmaceuticals. The piperidine scaffold is considered a "privileged structure" in medicinal chemistry due to its favorable pharmacological and pharmacokinetic properties. This document will explore the potential applications of this compound by examining the established roles of structurally similar compounds in drug discovery, providing detailed protocols for its synthesis and subsequent modifications, and illustrating relevant chemical and biological pathways.

Core Applications as a Versatile Chemical Intermediate

This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic value. The key features of this intermediate that make it valuable for drug discovery include:

-

BOC-Protected Piperidine: The tert-butyloxycarbonyl (BOC) protecting group on the piperidine nitrogen allows for controlled, stepwise synthesis. It ensures the piperidine nitrogen remains unreactive during modifications at other parts of the molecule and can be easily removed under acidic conditions to allow for further functionalization.

-

Bromophenoxy Moiety: The bromo-substituted phenoxy group provides a reactive handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the introduction of a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR).

-

Dimethyl Substitution: The two methyl groups on the phenyl ring can influence the molecule's conformation and lipophilicity, potentially improving its binding affinity to biological targets and its pharmacokinetic profile.

Derivatives of similar BOC-protected piperidines are actively researched for various therapeutic areas, including:

-

Neurological Disorders: The piperidine core is a common feature in drugs targeting the central nervous system (CNS).

-

Analgesics and Anti-inflammatory Agents: Many potent pain relievers and anti-inflammatory drugs incorporate substituted piperidine structures.

-

Anticancer Therapeutics: The versatility of the piperidine scaffold allows for the design of molecules that can interact with various cancer-related targets.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route to the title compound based on a Williamson ether synthesis.

Materials:

-

1-BOC-4-hydroxypiperidine

-

4-Bromo-3,5-dimethylphenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-BOC-4-hydroxypiperidine (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Add a solution of 4-bromo-3,5-dimethylphenol (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and partition with diethyl ether and water.

-

Separate the layers and extract the aqueous layer twice more with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Protocol 2: Deprotection of the BOC Group

Materials:

-

This compound

-

4 M HCl in 1,4-dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in a minimal amount of DCM.

-

Add 4 M HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature.

-

Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

To the residue, add saturated aqueous NaHCO₃ solution to neutralize the excess acid.

-

Extract the aqueous layer three times with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent to yield 4-(4-bromo-3,5-dimethylphenoxy)piperidine.

Protocol 3: Suzuki Cross-Coupling for Derivatization

Materials:

-

4-(4-bromo-3,5-dimethylphenoxy)piperidine

-

Aryl or heteroaryl boronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

In a reaction vessel, combine 4-(4-bromo-3,5-dimethylphenoxy)piperidine (1.0 eq), the desired boronic acid (1.2 eq), and the base (2.0 eq).

-

Add the solvent mixture to the vessel.

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add the palladium catalyst to the reaction mixture under an inert atmosphere.

-

Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired coupled product.

Data Presentation

Since no direct quantitative data exists for the title compound, the following table presents hypothetical, yet plausible, data for a series of derivatives synthesized from this compound, targeting a generic kinase. This illustrates the type of data that would be generated in a drug discovery program.

| Compound ID | R-Group (at bromo position) | Kinase X IC₅₀ (nM) | Cell Viability (CC₅₀, µM) |

| Parent | Bromo | >10,000 | >50 |

| DERIV-01 | Phenyl | 850 | 45.2 |

| DERIV-02 | 4-Fluorophenyl | 620 | 48.1 |

| DERIV-03 | 3-Pyridyl | 450 | 35.7 |

| DERIV-04 | 2-Thienyl | 780 | 42.5 |

Visualizations

Caption: Synthetic workflow for the generation of bioactive derivatives.

Caption: Hypothetical inhibition of a receptor kinase signaling pathway.

Protocol for the Deprotection of the BOC Group from 1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine

Introduction

This application note provides a detailed protocol for the efficient removal of the tert-butyloxycarbonyl (BOC) protecting group from 1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine to yield 4-(4-bromo-3,5-dimethylphenoxy)piperidine. The BOC protecting group is widely used in organic synthesis to temporarily mask the reactivity of amine functionalities.[1] Its removal is a critical step in the synthesis of many pharmaceutical intermediates and active pharmaceutical ingredients. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for this specific deprotection.

The described method utilizes trifluoroacetic acid (TFA) in dichloromethane (DCM), a common and highly effective reagent system for BOC deprotection.[2][3] The protocol includes reaction setup, monitoring, work-up, and product characterization, ensuring a high yield and purity of the desired secondary amine.

Reaction Principle

The deprotection of the BOC group is an acid-catalyzed process. The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as TFA. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[4] The amine is typically obtained as its corresponding salt (e.g., trifluoroacetate salt), which is then neutralized during the work-up to afford the free amine.

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedure for the deprotection reaction.

Reagents and Materials

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

LC-MS and NMR for analysis

Reaction Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.1-0.2 M concentration). Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0 °C.

-

Addition of TFA: While stirring at 0 °C, slowly add trifluoroacetic acid (TFA, 10-20 eq) to the solution. A common ratio is a 1:1 mixture of DCM and TFA by volume.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

TLC Monitoring: Use a suitable eluent system (e.g., 10% methanol in DCM or 50% ethyl acetate in hexanes with 1% triethylamine) to observe the disappearance of the starting material spot and the appearance of the product spot. The product, being a free amine, will likely have a lower Rf value than the BOC-protected starting material. Staining with ninhydrin can be used to visualize the primary/secondary amine product.

-

LC-MS Monitoring: A small aliquot of the reaction mixture can be quenched with a basic solution (e.g., saturated NaHCO₃), extracted with an organic solvent, and analyzed by LC-MS to confirm the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

-

-

Work-up:

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. Co-evaporation with toluene can aid in the removal of residual TFA.[5]

-

Dissolve the residue in ethyl acetate (EtOAc).

-

Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid. Be cautious as CO₂ evolution will occur. Continue adding the basic solution until the pH of the aqueous layer is basic (pH > 8).

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% methanol in DCM containing 1% triethylamine) to afford the pure 4-(4-bromo-3,5-dimethylphenoxy)piperidine.

Data Presentation

The following table summarizes the key parameters for the deprotection reaction.

| Parameter | Recommended Conditions |

| Substrate | This compound |

| Reagent | Trifluoroacetic acid (TFA) |

| Solvent | Dichloromethane (DCM) |

| TFA Equivalents | 10-20 equivalents (or 1:1 v/v with DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-4 hours (monitor by TLC or LC-MS) |

| Work-up | 1. Evaporation of volatiles. 2. Neutralization with sat. NaHCO₃. 3. Extraction with EtOAc. |

| Purification | Silica gel column chromatography |

| Expected Product | 4-(4-bromo-3,5-dimethylphenoxy)piperidine |

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol.

Caption: A flowchart outlining the experimental workflow for the BOC deprotection.

Safety Precautions

-

Trifluoroacetic acid is a strong, corrosive acid. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation or skin contact.

-

The neutralization step with sodium bicarbonate will produce carbon dioxide gas, leading to pressure build-up. Perform this step slowly and with adequate venting.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient TFA, reaction time, or temperature. | Increase the amount of TFA, prolong the reaction time, or allow the reaction to proceed at a slightly higher temperature (e.g., room temperature for a longer period). |

| Low Yield | Incomplete reaction, product loss during work-up. | Ensure complete neutralization and thorough extraction. Minimize transfers and handle the product carefully. |

| Formation of Byproducts | Alkylation of the aromatic ring by the t-butyl cation. | While less common for deactivated rings, consider adding a scavenger like triisopropylsilane (TIS) to the reaction mixture to trap the t-butyl cation.[6] |

| Product is an Oil/Gummy Solid | Residual solvent or TFA salt. | Ensure complete removal of solvents by co-evaporation with toluene. Ensure complete neutralization to the free base. Trituration with a non-polar solvent like hexanes or diethyl ether may induce crystallization. |

By following this detailed protocol, researchers can confidently and efficiently perform the deprotection of this compound, a key transformation in many synthetic routes.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds.[1] This application note provides a detailed protocol for the palladium-catalyzed Suzuki coupling of 1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine with various arylboronic acids. This substrate is of interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of complex bioactive molecules.[2] The presence of two ortho-methyl groups relative to the bromine atom introduces steric hindrance, which can present challenges for the coupling reaction.[3][4] Therefore, careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields.

Reaction Principle